3-(2-Chlorophenyl)pyrrolidine oxalate
Overview
Description
3-(2-Chlorophenyl)pyrrolidine oxalate is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
The mode of action of 3-(2-Chlorophenyl)pyrrolidine oxalate involves its interaction with its targets, leading to changes in the function of these channels. This interaction can alter the flow of ions across the cell membrane, affecting the electrical activity of the neuron .
Biochemical Pathways
The modulation of neuronal voltage-sensitive sodium and l-type calcium channels can influence various neuronal signaling pathways, potentially affecting neurotransmitter release and synaptic transmission .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets and the subsequent changes in cellular function. For instance, modulation of ion channel activity can alter neuronal excitability, potentially influencing various neurological processes .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 3-(2-Chlorophenyl)pyrrolidine oxalate, have been synthesized as potential anticonvulsant and analgesic agents
Cellular Effects
Some pyrrolidine derivatives have been shown to have effects on various types of cells and cellular processes . For example, certain pyrrolidine derivatives have been found to have anticonvulsant effects, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
One study found that a pyrrolidine derivative showed beneficial effects in epilepsy models, suggesting that it may interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored at temperatures between 2-8°C .
Dosage Effects in Animal Models
Some pyrrolidine derivatives have been found to have anticonvulsant effects in animal models .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Properties
IUPAC Name |
3-(2-chlorophenyl)pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.C2H2O4/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;3-1(4)2(5)6/h1-4,8,12H,5-7H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWAFNHDUKYNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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